molecular formula C12H24N2O3S B7566322 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one

3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one

Cat. No. B7566322
M. Wt: 276.40 g/mol
InChI Key: VXCIASUYGXGOKL-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one, also known as DMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMB is a ketone derivative of diazepane and is structurally similar to other compounds that have been studied for their biological activity.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one is not fully understood, but it is thought to be related to its ability to modulate oxidative stress and inflammation. 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been shown to upregulate antioxidant enzymes and reduce the production of pro-inflammatory cytokines. Additionally, 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been shown to reduce liver damage caused by alcohol consumption. 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has also been shown to improve glucose tolerance and insulin sensitivity in a mouse model of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one in lab experiments is its high purity and stability. 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one. One area of interest is in the development of 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one derivatives that have improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one and its potential applications in various fields. Finally, clinical trials are needed to determine the safety and efficacy of 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one in humans.

Synthesis Methods

3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one can be synthesized through a multistep process starting with the reaction of 4-methylsulfonyl-1,4-diazepane with 3-bromo-3-methylbutanone. The resulting intermediate is then treated with a reducing agent to yield 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one. This synthesis method has been optimized for high yield and purity.

Scientific Research Applications

3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been studied for its potential applications in various scientific fields. One area of interest is in the field of neuroscience, where 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been shown to have neuroprotective effects. In a study conducted on rats, 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one was found to reduce neuronal damage caused by ischemia-reperfusion injury. Additionally, 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been shown to improve cognitive function in a mouse model of Alzheimer's disease.

properties

IUPAC Name

3,3-dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3S/c1-12(2,3)10-11(15)13-6-5-7-14(9-8-13)18(4,16)17/h5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCIASUYGXGOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCCN(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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